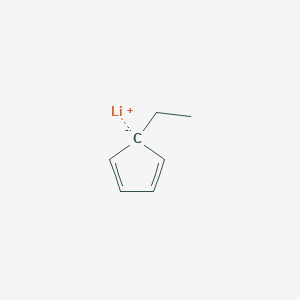
lithium;5-ethylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
lithium;5-ethylcyclopenta-1,3-diene is an organolithium compound that features a lithium cation and a 1-ethylcyclopenta-2,4-dien-1-ide anion. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
lithium;5-ethylcyclopenta-1,3-diene can be synthesized through the reaction of 1-ethylcyclopenta-2,4-diene with an organolithium reagent such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate and final products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and product purity.
化学反应分析
Types of Reactions
lithium;5-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: It can be reduced to form cyclopentadiene derivatives.
Substitution: The lithium atom can be substituted with other metal cations or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound to form substituted products.
Major Products
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentadiene derivatives.
Substitution: Substituted cyclopentadiene derivatives.
科学研究应用
lithium;5-ethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopentadienyl complexes with transition metals.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
作用机制
The mechanism of action of lithium;5-ethylcyclopenta-1,3-diene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium cation stabilizes the negative charge on the cyclopentadienyl anion, enhancing its reactivity. This compound can participate in various organic transformations, including cycloaddition reactions, which are facilitated by its unique electronic structure.
相似化合物的比较
Similar Compounds
Cyclopentadienyl lithium: Similar in structure but lacks the ethyl group.
Cyclopentadienone lithium: Contains a carbonyl group instead of an ethyl group.
Lithium cyclopentadienide: The parent compound without any substituents.
Uniqueness
lithium;5-ethylcyclopenta-1,3-diene is unique due to the presence of the ethyl group, which can influence its reactivity and stability. This makes it distinct from other cyclopentadienyl lithium compounds and allows for different chemical transformations and applications.
属性
CAS 编号 |
135630-42-1 |
|---|---|
分子式 |
C7H9Li |
分子量 |
100.1 g/mol |
IUPAC 名称 |
lithium;5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.Li/c1-2-7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1 |
InChI 键 |
ZBDWUWNQBVXRMA-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC[C-]1C=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


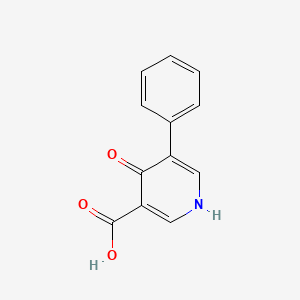
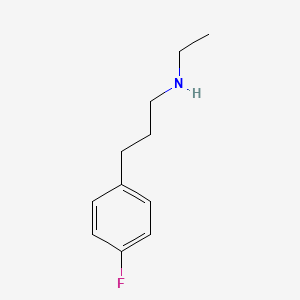
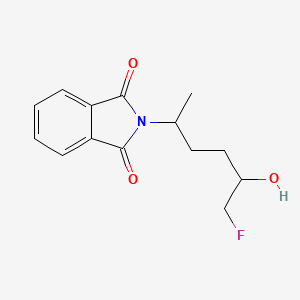
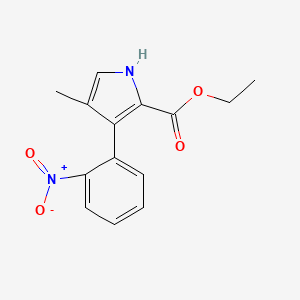
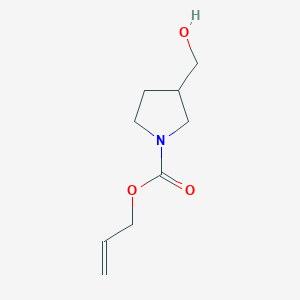
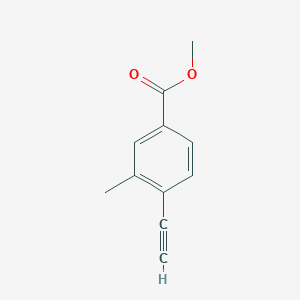
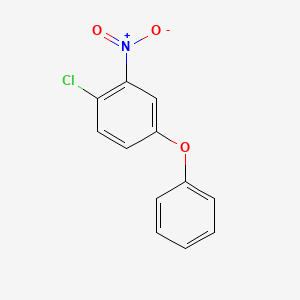
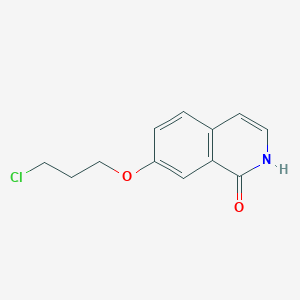
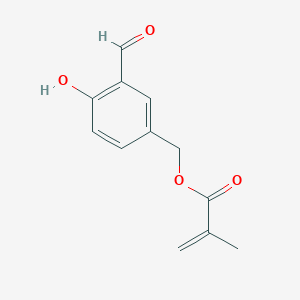
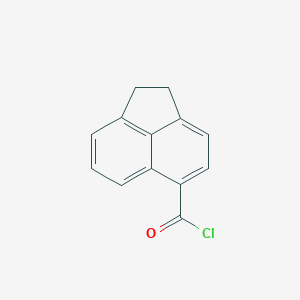
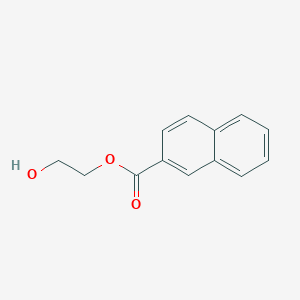
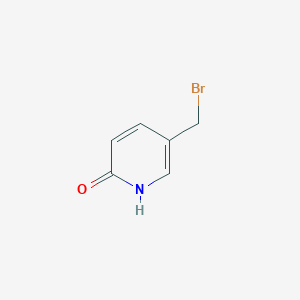
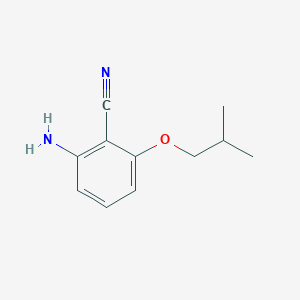
![3,5-Bis[(2-chlorophenyl)methylene]-1-methyl-4-piperidinone](/img/structure/B8564907.png)
